2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a novel compound known for its potential applications in various fields, including medicinal chemistry and industrial chemistry. Its unique chemical structure combines multiple functional groups, making it a versatile molecule for numerous chemical reactions.
Mechanism of Action
Target of Action
The primary target of this compound is the Bromo and Extra Terminal Domain (BET) . Specifically, it binds to the second bromodomain (BD2) of the BET proteins . BET proteins play a crucial role in regulating gene expression, and their dysregulation is associated with various diseases, including cancer .
Mode of Action
The compound acts as a BD2-selective BET inhibitor . It potently binds to the BRD4 BD2 with an IC50 value of 0.79 nM, displaying 354-fold selectivity over BRD4 BD1 . This selective binding disrupts the interaction between BET proteins and acetylated histones, thereby inhibiting the transcription of target genes .
Biochemical Pathways
By inhibiting BET proteins, the compound affects the transcription of a wide range of genes involved in cell proliferation, inflammation, and other cellular processes . The downstream effects of this inhibition can lead to the suppression of tumor growth and inflammation .
Result of Action
The compound displays potent antiproliferative activity against multiple tumor cell lines . For instance, it showed significant efficacy against the MV4-11 cell line, with an IC50 value of 0.55 nM . It showed weak cytotoxicity against normal lung fibroblast cells, highlighting its safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves several steps, starting from the preparation of the furo[3,2-c]pyridine core, followed by the formation of the piperidine ring, and finally the coupling with the pyrazole and pyrimidine moieties. The key steps typically involve:
Furo[3,2-c]pyridine Synthesis: : A multi-step process involving cyclization and aromatic substitution reactions.
Piperidine Formation: : Reduction and cyclization reactions are used to form the piperidine ring.
Coupling Reactions: : The final assembly involves coupling reactions under anhydrous conditions, using catalysts such as palladium or copper.
Industrial Production Methods
For industrial-scale production, the synthesis involves optimized reaction conditions to ensure high yield and purity. This often requires:
Automated Reaction Systems: : To maintain precise control over reaction conditions.
High-Pressure Reactors: : To handle volatile reagents and solvents safely.
Purification Techniques: : Such as crystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur, depending on the reaction conditions and the presence of other functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen with catalysts.
Catalysts: : Palladium on carbon, copper iodide.
Solvents: : Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.
Major Products
The major products from these reactions often involve modifications to the pyrimidine and pyrazole rings, leading to derivatives with potentially enhanced properties or new functionalities.
Scientific Research Applications
2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has a broad range of scientific research applications:
Medicinal Chemistry: : Investigated for potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Biological Studies: : Used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: : Functions as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Comparison with Similar Compounds
Unique Aspects
Compared to other compounds with similar structures, 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity.
Similar Compounds
Some similar compounds include:
Furo[3,2-c]pyridine derivatives: : Used in medicinal chemistry for their biological activities.
Piperidine-containing compounds: : Common in many pharmaceutical agents.
Pyrazole derivatives: : Known for their diverse pharmacological properties.
This article should give you a detailed understanding of the compound. How does it look?
Properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]furo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)28-16-3-7-26(8-4-16)19-17-5-9-27-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXJCJXLGBITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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